Cas no 159782-00-0 (3-(4-Fluorobenzoyl)benzoic acid)

3-(4-Fluorobenzoyl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(4-Fluorobenzoyl)benzoic acid
- Benzoic acid, 3-(4-fluorobenzoyl)-
- SCHEMBL2512416
- 159782-00-0
- DB-347557
- 3-(4-Fluorobenzoyl)benzoicacid
- DTXSID20628902
- AM807656
-
- MDL: MFCD19325034
- インチ: InChI=1S/C14H9FO3/c15-12-6-4-9(5-7-12)13(16)10-2-1-3-11(8-10)14(17)18/h1-8H,(H,17,18)
- InChIKey: ZNQSGQLFBJOJPZ-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC(=C1)C(=O)O)C(=O)C2=CC=C(C=C2)F
計算された属性
- せいみつぶんしりょう: 244.05357231g/mol
- どういたいしつりょう: 244.05357231g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 321
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 54.4Ų
3-(4-Fluorobenzoyl)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D211070-5g |
3-(4-fluorobenzoyl)benzoic acid |
159782-00-0 | 95% | 5g |
$1850 | 2025-02-25 | |
eNovation Chemicals LLC | D211070-1g |
3-(4-fluorobenzoyl)benzoic acid |
159782-00-0 | 95% | 1g |
$675 | 2025-02-25 | |
eNovation Chemicals LLC | D211070-1g |
3-(4-fluorobenzoyl)benzoic acid |
159782-00-0 | 95% | 1g |
$675 | 2025-03-01 | |
eNovation Chemicals LLC | D211070-5g |
3-(4-fluorobenzoyl)benzoic acid |
159782-00-0 | 95% | 5g |
$1850 | 2024-05-24 | |
Crysdot LLC | CD12136962-1g |
3-(4-Fluorobenzoyl)benzoic acid |
159782-00-0 | 95+% | 1g |
$535 | 2024-07-23 | |
eNovation Chemicals LLC | D211070-5g |
3-(4-fluorobenzoyl)benzoic acid |
159782-00-0 | 95% | 5g |
$1850 | 2025-03-01 | |
Alichem | A019094155-1g |
3-(4-Fluorobenzoyl)benzoic acid |
159782-00-0 | 95% | 1g |
436.00 USD | 2021-06-17 | |
eNovation Chemicals LLC | D211070-1g |
3-(4-fluorobenzoyl)benzoic acid |
159782-00-0 | 95% | 1g |
$675 | 2024-05-24 |
3-(4-Fluorobenzoyl)benzoic acid 関連文献
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
3-(4-Fluorobenzoyl)benzoic acidに関する追加情報
Introduction to 3-(4-Fluorobenzoyl)benzoic acid (CAS No. 159782-00-0) and Its Emerging Applications in Chemical Biology
3-(4-Fluorobenzoyl)benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 159782-00-0, is a fluorinated aromatic carboxylic acid derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its dual benzoyl and fluoro substituents, exhibits unique structural and functional properties that make it a valuable tool in the development of novel therapeutic agents and biochemical probes.
The molecular structure of 3-(4-Fluorobenzoyl)benzoic acid consists of a benzoic acid core substituted with a 4-fluorobenzoyl group. The presence of the fluorine atom at the para position of the benzene ring enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design. This modification also influences electronic properties, making the molecule a potent candidate for interactions with biological targets such as enzymes and receptors.
In recent years, 3-(4-Fluorobenzoyl)benzoic acid has been extensively studied for its potential applications in medicinal chemistry. One of the most promising areas is its use as an intermediate in the synthesis of small-molecule inhibitors targeting various diseases. For instance, research has demonstrated its utility in developing kinase inhibitors, which are crucial in treating cancers and inflammatory disorders. The fluorine atom's ability to modulate binding affinity has been leveraged to enhance the potency and selectivity of these inhibitors.
Moreover, 3-(4-Fluorobenzoyl)benzoic acid has found utility as a fluorescent probe in bioimaging applications. The compound's ability to emit light upon excitation makes it suitable for tracking biological processes in real-time. Recent studies have utilized this property to study protein-protein interactions and cellular signaling pathways. The high quantum yield and stability of the fluorophore ensure clear and reliable imaging results, making it a preferred choice for researchers.
The role of 3-(4-Fluorobenzoyl)benzoic acid in drug discovery has been further highlighted by its incorporation into libraries of compounds for high-throughput screening (HTS). Such libraries are instrumental in identifying lead compounds for further optimization. The structural diversity provided by the fluorinated benzoyl group allows for fine-tuning of pharmacokinetic properties, including solubility, bioavailability, and half-life.
Recent advancements in computational chemistry have also enhanced the understanding of 3-(4-Fluorobenzoyl)benzoic acid's interactions with biological targets. Molecular docking studies have revealed that this compound can bind to specific pockets on enzymes, modulating their activity. These insights have guided the design of more effective derivatives with improved therapeutic profiles. Additionally, computational methods have been used to predict metabolic pathways, aiding in the optimization of drug candidates to minimize side effects.
The synthesis of 3-(4-Fluorobenzoyl)benzoic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the fluorine substituent efficiently. These methods not only improve yield but also reduce unwanted byproducts, ensuring high purity levels essential for pharmaceutical applications.
Environmental considerations have also driven research into greener synthetic routes for 3-(4-Fluorobenzoyl)benzoic acid. Solvent-free reactions and catalytic processes that minimize waste have been explored to align with sustainable chemistry principles. Such approaches not only reduce costs but also contribute to environmental preservation by mitigating hazardous waste generation.
The versatility of 3-(4-Fluorobenzoyl)benzoic acid extends beyond pharmaceutical applications. It has been used as a building block in materials science, particularly in the development of organic electronic materials. The compound's ability to form stable crystals with high thermal stability makes it suitable for use in optoelectronic devices such as organic light-emitting diodes (OLEDs).
In conclusion, 3-(4-Fluorobenzoyl)benzoic acid (CAS No. 159782-00-0) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features enable diverse applications, from drug development to bioimaging and materials science. Ongoing research continues to uncover new ways to harness its properties, ensuring its continued relevance in advancing scientific knowledge and technological innovation.
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